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molecular formula C13H17ClN2O B1333345 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride CAS No. 71617-20-4

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride

Cat. No. B1333345
M. Wt: 252.74 g/mol
InChI Key: BFCODNKBFLYVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699870B2

Procedure details

A mixed solution of 18 ml conc. sulfuric acid and 1.8 ml water was cooled to 0° C., and 5 g of 1-benzyl-4-hydroxy-4-piperidinecarbonitrile hydrochloride was added thereto little by little. A mixed solution of 25 ml conc. sulfuric acid and 2.5 ml water was added thereto, and stirred at room temperature for 2 hr. It was left overnight in a freezer. The reaction solution was poured onto ice, and 47 g of sodium hydroxide was added thereto little by little. It was extracted 3 times with a mixed solvent of tetrahydrofuran and ethyl acetate (1:1). The extract was washed with brine, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was evaporated and subjected to silica gel column chromatography to give 3.19 g of 1-benzyl-4-hydroxy-4-piperidine carboxamide.
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
47 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.Cl.[CH2:7]([N:14]1[CH2:19][CH2:18][C:17]([OH:22])([C:20]#[N:21])[CH2:16][CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-:23].[Na+]>O>[CH2:7]([N:14]1[CH2:15][CH2:16][C:17]([OH:22])([C:20]([NH2:21])=[O:23])[CH2:18][CH2:19]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(CC1)(C#N)O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
47 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
It was left overnight in a freezer
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
It was extracted 3 times with a mixed solvent of tetrahydrofuran and ethyl acetate (1:1)
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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